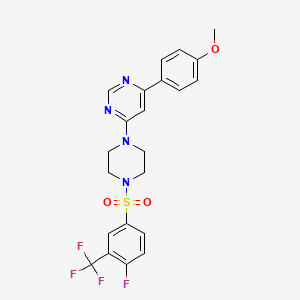
4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a pyrimidine ring, a piperazine ring, a trifluoromethyl group, a sulfonyl group, and a methoxyphenyl group. Each of these groups can contribute to the compound’s physical and chemical properties, as well as its potential biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .
Aplicaciones Científicas De Investigación
Herbicidal Applications : The compound has been used in the development of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including fluoromethyl-triazines and difluoromethyl-benzenesulfonamides, show selective post-emergence herbicidal activity in crops like cotton and wheat, attributed to their metabolic pathways involving sulfone metabolization (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antioxidant Properties : Research into 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, which includes compounds similar to the one , found promising in vitro antioxidant properties. These compounds showed significant scavenging potential and reducing power in tests like ABTS•+ and FRAP assays (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Cancer Imaging : A derivative of this compound, [18F]DASA-23, has been developed for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2, a key enzyme in tumor metabolism. This tracer has shown promising results in visualizing PKM2 in vivo in rodent models and has potential for clinical application in cancer detection and monitoring (Beinat et al., 2017).
Antimicrobial Activity : New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from a related compound, showed significant antimicrobial activity against various microorganism strains. These findings suggest potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Metabolism in Medical Applications : The metabolism of related compounds has been studied in the context of antineoplastic tyrosine kinase inhibitors like flumatinib. These studies help in understanding the metabolic pathways and potential interactions of such drugs in human body systems (Gong et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O3S/c1-33-16-4-2-15(3-5-16)20-13-21(28-14-27-20)29-8-10-30(11-9-29)34(31,32)17-6-7-19(23)18(12-17)22(24,25)26/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCNMJFRXKGDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

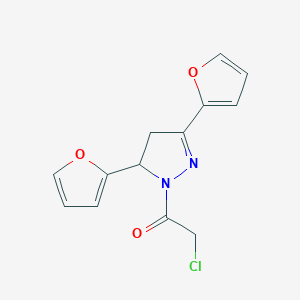
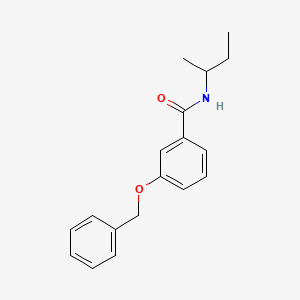
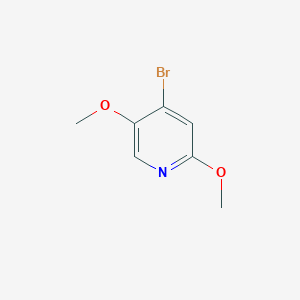
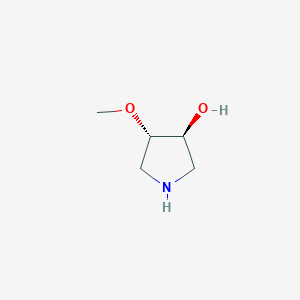
![2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2638547.png)
![6-fluoro-1-[(2-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638548.png)

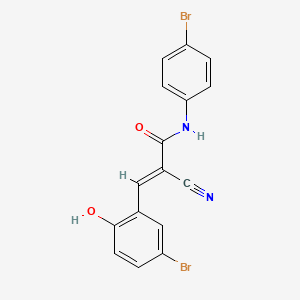

![2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)
